Hispidol
Hispidol
Hispidol is a hydroxyaurone that is aurone substituted by hydroxy groups at positions 6 and 4' respectively. It has a role as a plant metabolite. It is functionally related to an aurone.
Hispidol has been reported in Glycine max and Retama raetam with data available.
Hispidol has been reported in Glycine max and Retama raetam with data available.
Brand Name:
Vulcanchem
CAS No.:
5786-54-9
VCID:
VC21335825
InChI:
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,16-17H/b14-7-
SMILES:
Array
Molecular Formula:
C15H10O4
Molecular Weight:
254.24 g/mol
Hispidol
CAS No.: 5786-54-9
Cat. No.: VC21335825
Molecular Formula: C15H10O4
Molecular Weight: 254.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Hispidol is a hydroxyaurone that is aurone substituted by hydroxy groups at positions 6 and 4' respectively. It has a role as a plant metabolite. It is functionally related to an aurone. Hispidol has been reported in Glycine max and Retama raetam with data available. |
|---|---|
| CAS No. | 5786-54-9 |
| Molecular Formula | C15H10O4 |
| Molecular Weight | 254.24 g/mol |
| IUPAC Name | (2Z)-6-hydroxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,16-17H/b14-7- |
| Standard InChI Key | KEZLDSPIRVZOKZ-AUWJEWJLSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)O |
| Canonical SMILES | C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O |
| Melting Point | 288 °C |
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